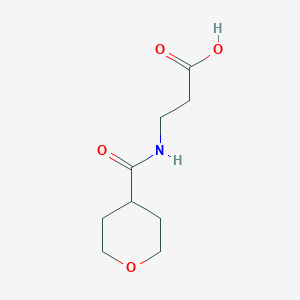

N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine

Description

Properties

IUPAC Name |

3-(oxane-4-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c11-8(12)1-4-10-9(13)7-2-5-14-6-3-7/h7H,1-6H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEXMSUDHAETLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine typically involves the coupling of a tetrahydro-2H-pyran-4-carboxylic acid derivative with beta-alanine. This is achieved through amide bond formation, a common reaction in organic synthesis, often facilitated by coupling reagents or enzymatic catalysis.

Reaction Conditions and Optimization

Temperature and Solvent:

Amide bond formation is generally performed at ambient to moderate temperatures (20–50 °C) in solvents such as dichloromethane, dimethylformamide, or ethanol, depending on solubility and reagent compatibility.Catalysts and Additives:

Use of bases (e.g., triethylamine) to neutralize generated acids and coupling additives (e.g., HOBt) to suppress side reactions is common.Purification:

The product is typically purified by crystallization or chromatographic techniques to remove unreacted starting materials and byproducts.

Data Table: Summary of Preparation Methods

| Method Type | Key Reagents/Enzymes | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chemical Coupling | DCC, EDC, HATU, TBTU, beta-alanine | Room temp, organic solvents | High yield, well-established | Use of toxic reagents, waste |

| One-Pot Tandem Reactions | Piperidine, aryl aldehydes, malononitrile (for related pyran synthesis) | Room temp, ethanol | Efficient, fewer steps | Not directly applied to target compound |

| Enzymatic Synthesis (Beta-Alanine) | Nitrilases, engineered bacteria (e.g., Alcaligenes sp., E. coli) | Mild temp (30 °C), aqueous media | Green, specific, scalable | Requires enzyme availability |

| Potential Enzymatic Amidation | Engineered amidases (hypothetical) | Mild, aqueous | Eco-friendly, selective | Experimental, not yet established |

Research Findings and Notes

The enzymatic synthesis of beta-alanine from beta-aminopropionitrile is well-documented, with high catalytic efficiency and potential for industrial scale-up. This provides a sustainable source of beta-alanine for subsequent chemical coupling.

Chemical amide bond formation remains the most straightforward and reliable method for preparing this compound, with numerous coupling reagents available to optimize yield and purity.

Advances in one-pot synthesis of related pyran derivatives demonstrate the feasibility of constructing the tetrahydropyran ring system efficiently, which can be combined with beta-alanine coupling in a multi-step synthesis.

There is a research opportunity to develop enzymatic or chemoenzymatic methods for direct amidation to improve sustainability and reduce hazardous waste.

Chemical Reactions Analysis

Types of Reactions

N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies related to enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations :

- Sulfur in benfuracarb may enhance pesticidal activity through thiol-mediated mechanisms, whereas halogenation in benzoylprop-ethyl likely improves environmental stability .

Functional and Application-Based Differences

The applications of beta-alanine derivatives vary significantly based on substituents:

Table 2: Application Profiles

Insights :

- Benfuracarb and benzoylprop-ethyl are established agrochemicals, suggesting that the target compound’s tetrahydro-pyran group could be explored for novel pesticidal or herbicidal activity.

- The hydrophilic nature of the target compound may reduce bioaccumulation risks compared to more lipophilic analogs .

Physicochemical Properties and Stability

Substituents critically influence stability and environmental behavior:

Table 3: Property Comparison

| Property | This compound | Benfuracarb | Benzoylprop-ethyl |

|---|---|---|---|

| Water Solubility | High (predicted) | Low | Low |

| Lipophilicity (LogP) | Moderate | High | High |

| Photostability | Likely stable | Moderate | High (due to halogenation) |

Notes:

- The cyclic ether in the target compound may enhance UV stability compared to benfuracarb’s benzofuran.

- Halogenation in benzoylprop-ethyl improves resistance to microbial degradation .

Biological Activity

N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine is a synthetic amino acid derivative with promising biological activity, particularly in medicinal chemistry and biochemistry. Its unique structural features, including the tetrahydro-2H-pyran moiety, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting key research findings, synthesis methods, and potential applications.

Structural Characteristics

The molecular formula of this compound is C₁₀H₁₇NO₄, with a molecular weight of 215.25 g/mol. The compound's structure includes functional groups that facilitate various biological interactions, making it a subject of interest for drug development and therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions. The complexity of these reactions presents challenges in producing the compound efficiently. The synthesis process often includes:

- Formation of the tetrahydro-2H-pyran ring.

- Introduction of the carbonyl group.

- Coupling with beta-alanine.

These steps are crucial for obtaining the desired compound with high purity and yield.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. In studies employing the DPPH assay, these compounds demonstrated enhanced free radical scavenging capabilities compared to their parent structures .

Enzyme Inhibition

This compound has been evaluated for its potential to inhibit various enzymes. For instance, studies have shown that related compounds can inhibit urease activity, which is essential for treating conditions like kidney stones and certain infections . The IC50 values for these inhibitors were significantly lower than those of standard drugs, indicating potent enzyme inhibition.

Antitumor Activity

The compound has also been investigated for its antitumor properties. Inhibitors targeting the TGF-beta receptor I (ALK5) have shown promise in controlling tumor growth and fibrosis . Specific derivatives demonstrated IC50 values as low as 25 nM in inhibiting ALK5 autophosphorylation, suggesting a strong potential for cancer treatment .

Case Studies

- Antioxidant Evaluation : A study assessed various derivatives of this compound for their antioxidant properties using the DPPH assay. Results indicated that modifications to the structure significantly enhanced antioxidant activity compared to unmodified compounds .

- Urease Inhibition : Another investigation focused on urease inhibition by related compounds, revealing IC50 values that were fourfold lower than standard inhibitors like thiourea. This suggests potential applications in managing urease-related disorders .

- ALK5 Inhibition : A series of pyrazole derivatives containing the tetrahydro-2H-pyran moiety were synthesized and tested for ALK5 inhibition. One compound exhibited significant antitumor efficacy in vivo without notable toxicity, highlighting the therapeutic potential of this class of compounds .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Beta-alanine moiety | Antioxidant, enzyme inhibition |

| 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine | Methylated amine group | Potentially different pharmacokinetics |

| N-(Tetrahydro-2H-pyran-4-carbonyl)glycine | Glycine backbone | Simpler structure may lead to varied activities |

Q & A

Q. Optimization strategies :

- Vary stoichiometry (1.2:1 molar ratio of acid to amine) and temperature (room temperature vs. 40°C).

- AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict side reactions and suggest protective groups .

| Method | Reagents/Conditions | Key Considerations |

|---|---|---|

| Carbodiimide coupling | EDCI/HOBt, DIPEA, DMF | Monitor pH to avoid racemization |

| HATU-mediated | HATU, DIPEA, ACN | Higher yields but costlier reagents |

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Q. Basic

Q. Advanced :

- HRMS (High-Resolution Mass Spectrometry) : Resolves isotopic patterns and detects trace impurities .

- X-ray crystallography : Determines absolute configuration if single crystals are obtainable .

How can researchers resolve contradictions in reported biological activity data for beta-alanine derivatives in cancer metabolism studies?

Q. Advanced

- Orthogonal validation : Use stable isotope tracing (e.g., 13C-labeled beta-alanine) to track metabolic flux in HCC models .

- Single-cell RNA sequencing : Identifies subpopulations with divergent metabolic activities (e.g., malignant vs. benign hepatocytes) .

- Genetic knockdown : CRISPR-Cas9 targeting beta-alanine transporters (e.g., TAUT) confirms pathway specificity .

Q. Example workflow :

Compare bulk RNA-seq data with single-cell datasets to exclude heterogeneity-driven discrepancies.

Validate using Seahorse extracellular flux analysis to measure glycolysis/OXPHOS changes .

What strategies are employed to determine the metabolic stability of this compound in in vitro models?

Q. Advanced

- Hepatocyte incubation : Assess compound half-life (t1/2) in primary hepatocytes with LC-MS quantification .

- CYP450 inhibition assays : Screen for interactions using recombinant enzymes (e.g., CYP3A4) .

- Microsomal stability tests : Monitor degradation in liver microsomes ± NADPH cofactors .

| Assay | Key Metrics | Reference |

|---|---|---|

| Microsomal t1/2 | >30 min suggests high stability | |

| Plasma protein binding | >90% bound may limit bioavailability |

What are the known biological targets or pathways associated with beta-alanine derivatives, and how can these be investigated for this compound?

Q. Basic

Q. Advanced :

- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins .

- Transcriptomic profiling : RNA-seq of treated cells to identify dysregulated pathways (e.g., mTOR or HIF-1α) .

How can computational chemistry tools predict the reactivity and potential side reactions during synthesis?

Q. Advanced

- DFT calculations : Model transition states to predict regioselectivity in acylation reactions .

- Retrosynthesis software (e.g., Reaxys) : Suggests protective groups (e.g., Fmoc for amines) to prevent undesired couplings .

- Machine learning : Train models on reaction databases to forecast byproducts (e.g., N-methylation under basic conditions) .

| Tool | Application | Outcome |

|---|---|---|

| Gaussian 16 | Transition state modeling | Predicts optimal reaction pathways |

| Reaxys | Route planning | Identifies 3-5 feasible synthetic steps |

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

- Storage : -20°C in airtight, desiccated containers to prevent hydrolysis .

- Handling : Use inert atmosphere (N2/Ar) for moisture-sensitive reactions .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess shelf life .

What in vitro assays are suitable for evaluating the pharmacokinetic properties of this compound?

Q. Advanced

- Caco-2 permeability : Measures intestinal absorption potential (Papp >1 × 10⁻⁶ cm/s indicates high permeability) .

- Plasma stability : Incubate compound in plasma (human/rat) and quantify degradation over 24h .

- CYP inhibition screening : Use luminescent assays (e.g., P450-Glo) to identify enzyme interactions .

| Assay | Protocol | Data Interpretation |

|---|---|---|

| Caco-2 | 21-day monolayer culture, LC-MS analysis | Papp >1 × 10⁻⁶ cm/s suggests oral bioavailability |

| Plasma stability | 37°C incubation, sampling at 0, 1, 4, 24h | <10% degradation at 24h indicates stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.